molecular formula C8H10ClF3N2O B1377199 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1443981-16-5

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1377199
CAS No.: 1443981-16-5
M. Wt: 242.62 g/mol
InChI Key: JBFGQTZQHIENTI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic compound featuring a dihydropyridinone core substituted with a trifluoromethyl group at position 5 and a 2-aminoethyl moiety at position 1. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12;/h1-2,5H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFGQTZQHIENTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation Route

A notable method involves catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones to yield the corresponding piperidinones, which are then transformed into the target compound. This two-step method is considered efficient for producing pyridinones bearing trifluoromethyl groups.

  • Step 1: Synthesis of 6-hydroxy-5,6-dihydropyridin-2(1H)-ones bearing trifluoromethyl substituents.
  • Step 2: Catalytic hydrogenation using palladium or other suitable catalysts under controlled conditions to reduce the double bond and form the dihydropyridinone ring system with the trifluoromethyl group intact.
  • Step 3: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination at the nitrogen atom.
  • Step 4: Formation of the hydrochloride salt by reaction with hydrochloric acid.

This method was highlighted in a 2011 Thieme publication, which demonstrated good yields and selectivity for trifluoromethyl-containing pyridinones suitable for further medicinal chemistry applications.

Condensation and Cyclocondensation Reactions

Another synthetic route involves condensation reactions of trifluoromethylated electrophilic intermediates with hydrazine derivatives or aminoethyl precursors to build the pyridinone ring system.

  • Step 1: Preparation of trifluoromethylated α,β-unsaturated ketones or related electrophiles.
  • Step 2: Cyclocondensation with hydrazinonicotinic hydrazide or similar bifunctional nucleophiles to form dihydropyridinone frameworks.
  • Step 3: Functionalization of the nitrogen atom with 2-aminoethyl substituents through substitution or amination reactions.
  • Step 4: Salt formation with hydrochloric acid.

This approach allows for structural diversity and has been reported to achieve yields ranging from 62% to 97% for related trifluoromethylated pyridines and pyrazolo derivatives, indicating its robustness.

Halogenation and Disulfide-Mediated Methods

A patent discloses a rapid halogenation reaction involving disulfides (such as diethyl disulfide or bis(trifluoromethyl) disulfide) and halogenating agents like sulfuryl chloride under inert nitrogen atmosphere. This method is used to functionalize aminoethyl intermediates and may be adapted for the synthesis of trifluoromethylated pyridinones.

  • The reaction proceeds very quickly (within less than 1 minute).
  • The process can be carried out in situ or continuously.
  • The halogenation facilitates subsequent substitution reactions to introduce the aminoethyl group.
  • The final step involves conversion to the hydrochloride salt.

This method provides a fast and efficient route to trifluoromethylated aminoethyl compounds, potentially applicable to the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Yield Range (%) Advantages Limitations
Catalytic Hydrogenation Hydrogenation of amino-trifluoromethyl pyridinones; amination; salt formation 70-90 High selectivity; mild conditions Requires catalyst; multi-step
Condensation/Cyclocondensation Cyclocondensation of trifluoromethyl ketones with hydrazides; amination; salt formation 62-97 High yields; versatile substrates Longer reaction times; multiple steps
Halogenation with Disulfides Halogenation with sulfuryl chloride and disulfides; rapid reaction; amination; salt formation Not specified Very fast reaction; scalable Specialized reagents; inert atmosphere needed

Detailed Research Findings and Notes

  • The catalytic hydrogenation route is well-documented and suitable for preparing trifluoromethylated dihydropyridinones with aminoalkyl substituents, providing compounds useful as mimetics in pharmaceutical research.
  • Condensation methods allow the introduction of diverse substituents and have been used to synthesize related trifluoromethylated heterocycles with good yields and purity, often employing ethanol as solvent at moderate temperatures (around 78 °C).
  • The halogenation and disulfide-mediated process offers a rapid synthetic alternative, especially useful in continuous flow or in situ reaction setups, minimizing reaction times and potentially improving scalability.
  • Formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, enhancing compound stability and solubility for handling and further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Sodium azide, thiols.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 1-(2-aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride exhibit significant antimicrobial properties. A study demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Neuroprotective Effects
Another area of interest is its potential neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Synthesis
this compound is also explored in polymer chemistry for synthesizing functional polymers. Its unique trifluoromethyl group enhances the thermal stability and chemical resistance of polymers, making it suitable for high-performance applications .

Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles. Its ability to interact with various substrates allows for the development of targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .

Biochemical Research Applications

Enzyme Inhibition Studies
The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes linked to inflammatory responses, suggesting its utility in developing anti-inflammatory drugs .

Case Studies

  • Case Study on Antimicrobial Efficacy
    A recent investigation assessed the antimicrobial activity of several derivatives of dihydropyridinone compounds, including this compound. The study reported a significant reduction in bacterial colonies when treated with the compound at varying concentrations, highlighting its potential as a new antimicrobial agent .
  • Neuroprotective Mechanism Exploration
    In another study focused on neuroprotection, researchers administered the compound to neuronal cell cultures exposed to oxidative stress. The results indicated a marked decrease in cell death and oxidative markers, suggesting a protective mechanism that warrants further investigation for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride exerts its effects is often related to its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () shares structural similarities as a dihydroheterocycle but differs in core structure and substituents:

  • Core Heterocycle: The target compound features a dihydropyridinone (six-membered ring with one oxygen), whereas the analogue contains a dihydropyrrolone (five-membered ring with one oxygen). The larger pyridinone ring may offer greater conformational flexibility for receptor binding.
  • Substituents: Trifluoromethyl (CF₃): Electron-withdrawing, enhancing stability and lipophilicity. 4-Chlorophenyl/Thiophene: In the analogue, these groups contribute to π-π stacking and electron-deficient reactivity, but reduce solubility compared to the aminoethyl group .

Pharmacological Comparisons

While direct pharmacological data for the target compound are unavailable, dose-effect evaluation methods (e.g., median effective dose, slope of dose-response curves) described by Litchfield and Wilcoxon () provide a framework for comparing potency and efficacy. For example:

  • CF₃ vs. Thiophene : The trifluoromethyl group’s electron-withdrawing nature may enhance target affinity compared to the electron-rich thiophene in the analogue.
  • Aminoethyl vs. Chlorophenyl: The aminoethyl group’s protonation at physiological pH could improve CNS penetration, whereas the chlorophenyl group may limit bioavailability due to higher hydrophobicity .

Physicochemical Properties

Property Target Compound Analogous Compound ()
Core Structure 1,2-Dihydropyridin-2-one 1,2-Dihydro-3H-pyrrol-3-one
Key Substituents 5-CF₃, 1-(2-Aminoethyl) 5-Thiophen-2-yl, 1-(4-Chlorophenyl)
Solubility High (hydrochloride salt, aminoethyl group) Moderate (chlorophenyl, thiophene)
Lipophilicity (LogP) Moderate (CF₃ balances aminoethyl) High (aromatic substituents)
Synthetic Route Likely involves cyclization of aminoacetylenic precursors Cyclization of aminoacetylenic ketones

Research Findings

  • Structural Flexibility: The pyridinone core’s flexibility may improve binding to enzymes with larger active sites compared to the rigid pyrrolone analogue.
  • Solubility Advantage: The hydrochloride salt and aminoethyl group likely make the target compound more water-soluble, favoring oral or injectable formulations.

Biological Activity

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, also known as THC98116, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in scientific research.

  • Chemical Formula : C₈H₁₀ClF₃N₂O
  • Molecular Weight : 242.63 g/mol
  • CAS Number : 1267589-10-5
  • Appearance : White powder

This compound exhibits various biochemical interactions:

  • Enzyme Interactions : This compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. It has been shown to modulate enzymatic activity, influencing metabolic pathways critical for pharmacokinetics.
  • Cell Signaling Pathways : The compound affects key signaling pathways such as MAPK/ERK, which play crucial roles in cell proliferation and differentiation. This modulation can lead to significant changes in cell function and behavior.

Cellular Effects

The biological activity of this compound extends to various cellular effects:

  • Antiproliferative Activity : In vitro studies indicate that it exhibits antiproliferative effects on human vascular endothelial cells (HUVEC), suggesting potential applications in cancer therapy .
  • Transport Mechanisms : The compound is actively transported across cell membranes via transporters like P-glycoprotein, which could influence its bioavailability and therapeutic efficacy.

The mechanisms underlying the biological activity of this compound include:

  • Oxidative Stress Modulation : It has been observed to induce oxidative stress in certain cellular contexts, which may contribute to its antiproliferative effects .
  • Gene Expression Regulation : The compound can influence gene expression profiles in treated cells, potentially altering the expression of genes involved in cell cycle regulation and apoptosis.

Research Applications

The compound's unique properties make it suitable for various research applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications .
  • Biological Studies : Its role as an enzyme inhibitor makes it valuable for studying metabolic pathways and developing new drugs targeting specific enzymes or receptors .

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-oneTrifluoromethyl group, aminoethyl side chainAntiproliferative effects on HUVEC
Trifluoromethyl KetonesTrifluoromethyl groupVaries; generally high stability
Trifluoromethyl-substituted FuransTrifluoromethyl groupLimited biological data available

Case Studies

Several case studies have examined the biological activity of this compound:

  • Anticancer Studies : Research demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : In models of neurodegeneration, this compound showed promise in protecting neuronal cells from oxidative stress-induced damage, highlighting its potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via TLC or HPLC (C18 column, ammonium acetate buffer pH 6.5) .
  • Use cationic surfactants (e.g., CTAB) to enhance solubility of hydrophobic intermediates .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Answer:

Method Conditions Purpose Reference
HPLC C18 column, ammonium acetate buffer (pH 6.5), UV detection at 254 nmPurity assessment (>98%)
¹H/¹³C NMR DMSO-d₆, 400–600 MHzConfirmation of aminoethyl and dihydropyridinone moieties
Mass Spectrometry ESI or EI modeMolecular ion verification (e.g., [M+H]⁺)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

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